molecular formula C16H19N3O5S B1253443 Amoxicillin Diketopiperazine

Amoxicillin Diketopiperazine

Cat. No. B1253443
M. Wt: 365.4 g/mol
InChI Key: IIZCCQJEPBWGJU-YXLKDIQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin diketopiperazine is a member of the class of 2,5-diketopiperazines obtained via autoaminolysis of amoxicillin. It has a role as an allergen. It is a thiazolidinemonocarboxylic acid and a member of 2,5-diketopiperazines. It derives from an amoxicillin.

Scientific Research Applications

Environmental Monitoring

Amoxicillin Diketopiperazine-2′, 5′ (ADP), a degradation product of amoxicillin, is detected in wastewater and effluent samples, marking its significance in environmental chemistry and pollution studies. Its presence in aquatic environments is a matter of concern due to the risk of allergic reactions and the impact on water quality. Studies have utilized high-performance liquid chromatography and tandem mass spectrometry methods for its detection (Lamm et al., 2009).

Drug Degradation and Environmental Fate

Research has focused on understanding the degradation pathways of amoxicillin in the environment, highlighting the formation of ADP and other degradation products under various conditions. These studies are crucial for assessing the environmental impact and persistence of pharmaceutical residues in aquatic environments (Gozlan et al., 2013).

Pharmacokinetics and Metabolism

Amoxicillin diketopiperazine is a notable metabolite in pharmacokinetic studies, providing insights into the metabolism of amoxicillin in various species. Research has shown its presence in tissues of pigs and chickens, offering valuable information for veterinary medicine, drug residue monitoring, and food safety (Reyns et al., 2008; Liu et al., 2017).

Novel Drug Metabolites and Pathways

Studies have explored the metabolism of hybrid molecules like amoxicillin-sulbactam, where amoxicillin diketopiperazine is identified as a major metabolite. This research contributes to the understanding of novel drug combinations and their metabolic pathways, aiding in the development of more effective treatments (Zhao et al., 2022).

Antibacterial and Antimicrobial Research

Diketopiperazines, including amoxicillin diketopiperazine, have been studied for their antimicrobial properties. Research in this area contributes to the development of new antimicrobial agents and strategies for combating bacterial resistance, highlighting the potential of diketopiperazines in clinical applications (de Carvalho & Abraham, 2012).

Allergic Reactions and Drug Inactivation

Studies have explored the role of amoxicillin diketopiperazine in reducing allergic reactions to amoxicillin. This research sheds light on the mechanisms of drug inactivation and protein haptenation, providing valuable insights for the safe use of antibiotics (Pajares et al., 2020).

properties

Product Name

Amoxicillin Diketopiperazine

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

(2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14+/m0/s1

InChI Key

IIZCCQJEPBWGJU-YXLKDIQASA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Amoxicillin Diketopiperazine
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Amoxicillin Diketopiperazine
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Amoxicillin Diketopiperazine

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